molecular formula C23H20Cl2N2O4S B2809823 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954639-24-8

2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2809823
CAS No.: 954639-24-8
M. Wt: 491.38
InChI Key: UIWPUSQZNFGERB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a structurally distinct and potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1 and PARP2, play a critical role in the detection and repair of single-strand DNA breaks via the base excision repair pathway. By potently inhibiting PARP enzymatic activity, this compound traps PARP proteins on DNA and prevents the repair of single-strand breaks, which subsequently collapse into double-strand breaks during DNA replication. In cells with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations, this synthetic lethality leads to genomic instability and cell death. This mechanism underpins its primary research value in oncology, where it is utilized to investigate the molecular basis of DNA damage response and to develop novel therapeutic strategies for BRCA-deficient cancers. Research involving this compound has been cited in studies exploring its efficacy in various cancer cell models and its potential use in combination therapies with other DNA-damaging agents. As a research chemical, it serves as a vital tool for probing the complexities of the DNA damage response network and for validating PARP inhibition as a targeted anticancer approach.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4S/c24-18-7-9-22(21(25)13-18)31-15-23(28)26-19-8-6-16-10-11-27(14-17(16)12-19)32(29,30)20-4-2-1-3-5-20/h1-9,12-13H,10-11,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPUSQZNFGERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the phenylsulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydroisoquinoline moiety.

    Reduction: Reduced derivatives of the phenylsulfonyl group.

    Substitution: Substituted derivatives of the dichlorophenoxy group.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of phenylsulfonyl and dichlorophenoxy groups on biological systems. It may serve as a model compound for investigating the interactions between these functional groups and biological macromolecules.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity as an inhibitor or modulator of specific enzymes or receptors, particularly those involved in neurological or inflammatory pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The dichlorophenoxy group may interact with hydrophobic pockets, while the phenylsulfonyl group could form hydrogen bonds or electrostatic interactions with amino acid residues. The tetrahydroisoquinoline moiety may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Phenoxyacetamide Derivatives with Auxin-like Activity

Key analogs :

  • 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide (WH7) : Shares a chlorophenoxy-acetamide backbone but lacks the tetrahydroisoquinoline sulfonyl group. WH7 exhibits herbicidal activity via auxin receptor binding.
  • Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide) : Retains the dichlorophenoxy group but substitutes the tetrahydroisoquinoline with a methylpyridinyl group. This simplification reduces molecular weight (MW ~350 Da) and may limit blood-brain barrier penetration.

Key Differences :

Feature Target Compound WH7 Compound 533
Core Structure Tetrahydroisoquinoline sulfonyl Triazole Methylpyridine
Chlorine Substitution 2,4-Dichlorophenoxy 4-Chloro-2-methyl 2,4-Dichlorophenoxy
Potential Activity Dual (CNS/Plant) Herbicidal Herbicidal
Molecular Complexity High (MW ~500 Da estimated) Moderate (~300 Da) Moderate (~350 Da)

The target compound’s tetrahydroisoquinoline sulfonyl group likely enhances CNS targeting compared to WH7 and 533, though its herbicidal efficacy may depend on the dichlorophenoxy group’s auxin mimicry .

Tetrahydroisoquinoline-Based Compounds

Key analogs :

  • N-Benzyl-2-[7-(benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-THIQ-2-yl]acetamide (Compound 21) : Shares the tetrahydroisoquinoline (THIQ) scaffold but substitutes phenylsulfonyl with benzyloxy and methoxy groups. This analog showed 78% yield in synthesis and orexin receptor antagonism.
  • N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(4-phenoxybutoxy)-THIQ-2-yl}acetamide (Compound 24) : Features a phenoxybutoxy substituent, achieving 82% yield.

Key Differences :

Feature Target Compound Compound 21 Compound 24
THIQ Substituent Phenylsulfonyl Benzyloxy/Methoxy Phenoxybutoxy
Synthesis Yield Not reported 78% 82%
Biological Target Potential CNS receptors Orexin receptors Orexin receptors

The phenylsulfonyl group in the target compound may improve solubility and binding specificity compared to alkoxy substituents in Compounds 21 and 24 .

Sulfonamide-Containing Acetamides

Key analogs :

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features a methylsulfonyl group and nitro substituent. Used in heterocyclic synthesis, with intramolecular hydrogen bonding influencing crystallinity.
  • 2-Chloro-N-(4-fluorophenyl)acetamide : A simpler analog with a single chloro and fluorophenyl group.

Key Differences :

Feature Target Compound N-(4-Chloro-2-nitrophenyl)-... 2-Chloro-N-(4-fluorophenyl)
Sulfonyl Group Phenylsulfonyl Methylsulfonyl None
Chlorine Position 2,4-Dichlorophenoxy 4-Chloro-2-nitro Single chloro
Applications Potential CNS/Plant activity Synthetic intermediate Intermediate/Agrochemical

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide , identified by its CAS number 954639-24-8, is a synthetic organic molecule with potential biological activity. Its structural components suggest possible applications in pharmacology and therapeutic interventions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H20Cl2N2O4SC_{23}H_{20}Cl_2N_2O_4S, with a molecular weight of 491.4 g/mol. The presence of the dichlorophenoxy group and the phenylsulfonyl moiety indicates potential interactions with biological targets such as enzymes and receptors.

PropertyValue
CAS Number954639-24-8
Molecular FormulaC23H20Cl2N2O4S
Molecular Weight491.4 g/mol

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroisoquinoline have been shown to induce apoptosis in tumor cells by disrupting cell cycle progression and promoting caspase activation .

In a study examining related compounds, it was found that certain analogues displayed IC50 values in the micromolar range against human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma) cells. These findings suggest that the target compound may possess similar anticancer properties.

Mechanistic Insights

The biological activity of 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may involve:

  • Cell Cycle Arrest : Compounds in this class often induce G2/M phase arrest in cancer cells .
  • Apoptosis Induction : Activation of apoptotic pathways through caspase cascades has been documented.
  • Inhibition of Angiogenesis : Similar compounds have shown potential in inhibiting vascular endothelial growth factor (VEGF) signaling pathways .

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that modifications to the phenylsulfonyl group significantly enhanced cytotoxicity. The tested derivatives exhibited a range of IC50 values, highlighting the importance of structural optimization for improved efficacy .

In Vivo Studies

In vivo studies involving animal models have demonstrated that compounds similar to the target compound can significantly reduce tumor growth when administered at specific dosages. These studies provide a foundation for further exploration into therapeutic applications and dosage optimization.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Coupling of the tetrahydroisoquinoline core with phenylsulfonyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA ().
  • Step 2 : Introduction of the 2,4-dichlorophenoxy moiety via Mitsunobu or Ullmann coupling, optimized at 60–80°C in polar aprotic solvents (DMF or acetonitrile) ().
  • Step 3 : Final acetylation using chloroacetamide derivatives, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and purified via column chromatography ().
  • Critical Parameters : Solvent choice (e.g., DMF enhances reactivity but may reduce selectivity) and temperature control to minimize side reactions (e.g., sulfonamide hydrolysis) .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR resolve substituent positions (e.g., phenylsulfonyl protons at δ 7.5–8.0 ppm; dichlorophenoxy signals at δ 6.8–7.2 ppm) ().
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological studies) ().
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 541.08) and detects byproducts ().

Q. How do functional groups (e.g., phenylsulfonyl, dichlorophenoxy) influence solubility and pharmacological activity?

  • Methodological Answer :
  • Phenylsulfonyl Group : Enhances lipophilicity (logP ~3.5) but reduces aqueous solubility. Solubility can be improved via co-solvents (e.g., PEG-400) or salt formation ().
  • Dichlorophenoxy Moiety : Contributes to receptor binding (e.g., potential dopamine D2/5-HT2A antagonism) based on structural analogs ().
  • Experimental Validation : Conduct logP measurements (shake-flask method) and solubility assays in PBS (pH 7.4) to optimize formulations .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict biological activity and guide derivative design?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error synthesis ().
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to neurological targets (e.g., orexin receptors) by aligning the dichlorophenoxy group with hydrophobic pockets ().
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) to prioritize derivatives .

Q. How should researchers address contradictions in pharmacological data (e.g., divergent receptor binding results)?

  • Methodological Answer :
  • Assay Validation : Replicate studies using standardized protocols (e.g., radioligand displacement assays for dopamine receptors vs. calcium flux assays for 5-HT2A) ().
  • Structural Analysis : Compare X-ray crystallography (if available) or NMR-derived conformers to identify binding pose variations ().
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies, accounting for variables like cell line heterogeneity .

Q. What experimental design strategies (e.g., DOE) optimize reaction conditions and reduce resource expenditure?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading) with minimal runs. For example, a 23^3 factorial design identifies temperature (60–80°C) as the critical factor for acetylation yield ().
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. byproduct formation) to pinpoint optimal conditions ().
  • Case Study : A 15-run Central Composite Design reduced purification steps by 40% while maintaining >95% purity .

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